

Investigating the Endocrine-Disrupting Potential of 4-tert-Octylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Octylresorcinol

Cat. No.: B079477

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Introduction

4-tert-Octylphenol (4-t-OP) is an alkylphenol that has garnered significant attention within the scientific community due to its potential as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with the body's endocrine system, producing adverse developmental, reproductive, neurological, and immune effects. This technical guide provides a comprehensive overview of the endocrine-disrupting potential of 4-t-OP, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to support further research and risk assessment.

Data Presentation: Quantitative Assessment of Endocrine Disruption

The endocrine-disrupting activity of 4-t-OP has been quantified through a variety of in vitro and in vivo assays. The following tables summarize the key findings, providing a comparative overview of its potency and effects.

In Vitro Data

Table 1: Estrogen Receptor (ER) Binding and Transcriptional Activation

Assay Type	Species/Cell Line	Receptor	Endpoint	Value	Reference
Receptor Binding	Rat	ER	Ki	0.05-65 μ M	[1]
Receptor Binding	Human	ER α	IC50	9.8 x 10 ⁻⁶ M	[2]
Transcriptional Activation	Yeast (YES Assay)	hER α	Agonist	Positive	[3]
Transcriptional Activation	HeLa-9903	hER α	Agonist	Positive	[3]

Table 2: Androgen Receptor (AR) Binding and Transcriptional Activation

Assay Type	Species/Cell Line	Receptor	Endpoint	Value	Reference
Receptor Binding	Human	AR	Ki	10 μ M	[4]
Receptor Binding	Human	AR	IC50	34% inhibition at 1.9 x 10 ⁻⁴ M	[2]
Transcriptional Activation	CV-1	hAR	Antagonist IC50	9.71 x 10 ⁻⁵ M	[5]
Transcriptional Activation	Yeast (YAS Assay)	hAR	Antagonist	Positive	[3]

Table 3: Effects on Steroidogenesis and Other Nuclear Receptors

Assay Type	Species/Cell Line	Target	Effect	Concentration	Reference
Steroidogenesis	Rat Leydig Cells	Testosterone Production	Increase	10, 100, 500 mg/l	[6]
Steroidogenesis	Rat Leydig Cells	Progesterone Production	Increase	10, 100, 500 mg/l	[6]
ERRγ Activity	Recombined Yeast	ERRγ	Inverse Agonist	-	[3]

In Vivo Data

Table 4: Effects on Reproductive Endpoints in Rodents

Species	Assay	Route of Administration	Dose	Observed Effect	Reference
Rat	Uterotrophic Assay	Oral	50-200 mg/kg	Increased uterine weight	[1][7]
Rat	Uterotrophic Assay	Subcutaneous	200-400 mg/kg	Increased uterine weight	[7]
Rat	Vaginal Opening	Oral	200 mg/kg	Advanced age of vaginal opening	[1]
Rat (male)	30-day oral gavage	Oral	50, 150, 450 mg/kg/d	Reduced testis, epididymis, and prostate weight; decreased sperm motility	[8]
Rat (male)	4-month drinking water	Oral	1×10^{-5} , 1×10^{-7} , 1×10^{-9} M	No significant effect on reproductive organ weights or serum testosterone; increased sperm tail abnormalities	[9]

Table 5: Effects on Endocrine Parameters in Fish

Species	Duration	Concentration	Observed Effect	Reference
Zebrafish	21 days	0.02, 0.1, 0.5 µg/L	Increased hepatic vitellogenin (vtg) mRNA expression and 17β-estradiol; decreased testosterone and 11-ketotestosterone in males; elevated cortisol and thyroid hormone levels.	[10]
Zebrafish	-	1 mM	Decreased heart rate (potentially linked to reduced thyroid hormone)	[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the endocrine-disrupting potential of 4-t-OP.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to detect estrogenic activity.[3]

Principle: Genetically modified yeast (*Saccharomyces cerevisiae*) expressing the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) are used. Binding of an estrogenic compound to the hERα triggers the expression of the reporter gene, leading to a measurable color change.

Protocol:

- **Yeast Culture:** A single colony of the recombinant yeast is inoculated into a suitable growth medium and incubated until it reaches the mid-logarithmic growth phase.
- **Preparation of Test Solutions:** 4-t-OP is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution, from which serial dilutions are made. A standard estrogen (e.g., 17 β -estradiol) is also prepared for a standard curve.
- **Assay Plate Setup:** Aliquots of the test compound dilutions, standard, and solvent control are added to a 96-well plate.
- **Inoculation and Incubation:** The yeast culture is diluted in a fresh medium containing a chromogenic substrate (e.g., chlorophenol red- β -D-galactopyranoside - CPRG) and added to the wells. The plate is incubated to allow for cell growth and reporter gene expression.
- **Measurement:** The absorbance is read at a specific wavelength to quantify the color change, which is proportional to the estrogenic activity.

OECD 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay

This in vitro assay measures the ability of a chemical to induce hER α -mediated gene expression.

Principle: A human cell line (e.g., HeLa-9903) stably transfected with the hER α and a luciferase reporter gene is used. Activation of the hER α by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.

Protocol:

- **Cell Culture:** The hER α -HeLa-9903 cells are maintained in an appropriate culture medium.
- **Cell Plating:** Cells are seeded into 96-well plates and allowed to attach.
- **Chemical Exposure:** Cells are exposed to various non-cytotoxic concentrations of 4-t-OP for a defined period (e.g., 20-24 hours). A positive control (e.g., 17 β -estradiol), a weak positive

control, and a negative control are included.

- **Cell Lysis:** After incubation, the cells are lysed to release the luciferase enzyme.
- **Luminescence Measurement:** A luminometer is used to measure the light output after the addition of a luciferase substrate. The transcriptional activation is proportional to the luminescence intensity.

OECD 440: Uterotrophic Bioassay in Rodents

This in vivo assay is a short-term screening test for estrogenic activity based on the increase in uterine weight.^[1]

Principle: The assay utilizes either immature female rodents or ovariectomized adult female rodents, in which the endogenous estrogen levels are low, making the uterus highly sensitive to exogenous estrogenic compounds.

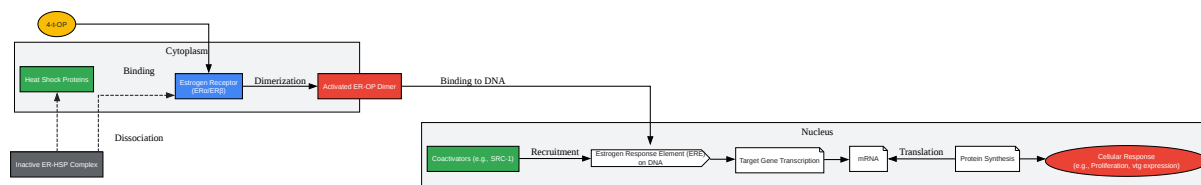
Protocol:

- **Animal Model:** Immature female rats (e.g., post-weaning) or young adult ovariectomized rats are used. Animals are divided into control and treatment groups.
- **Dosing:** 4-t-OP is administered daily for three consecutive days via oral gavage or subcutaneous injection at various dose levels. A vehicle control group and a positive control group (e.g., ethinylestradiol) are included.
- **Necropsy:** Approximately 24 hours after the final dose, the animals are euthanized.
- **Uterine Weight Measurement:** The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).
- **Data Analysis:** A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the endocrine-disrupting effects of 4-t-OP.

Signaling Pathways

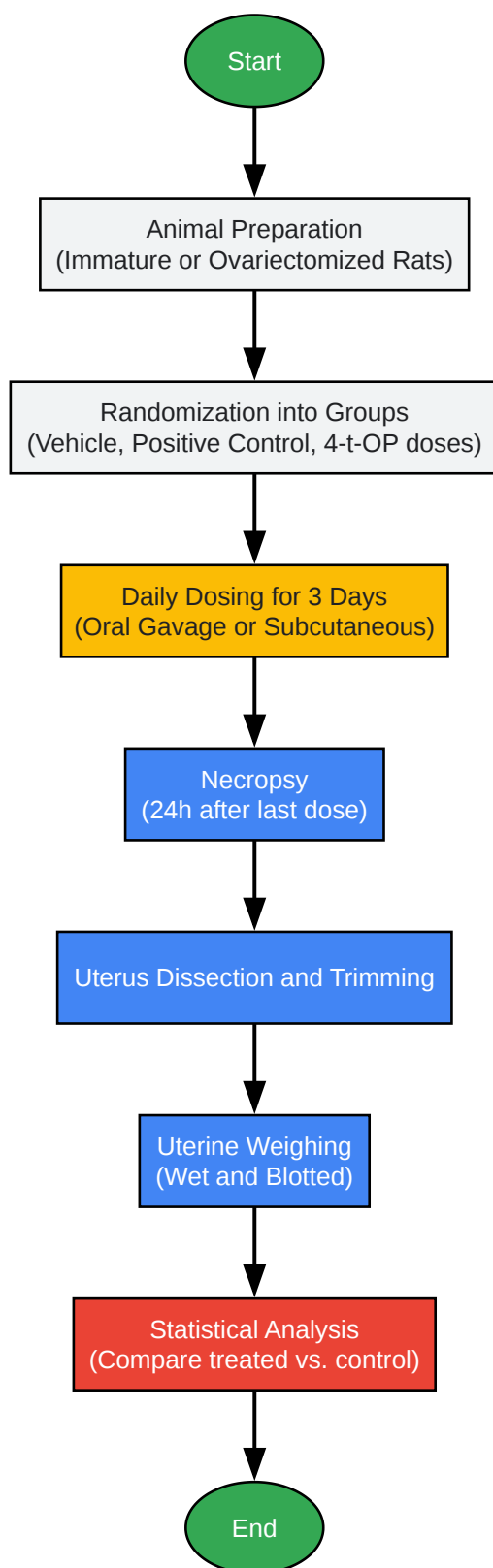


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Caption: Estrogenic signaling pathway of 4-tert-Octylphenol.

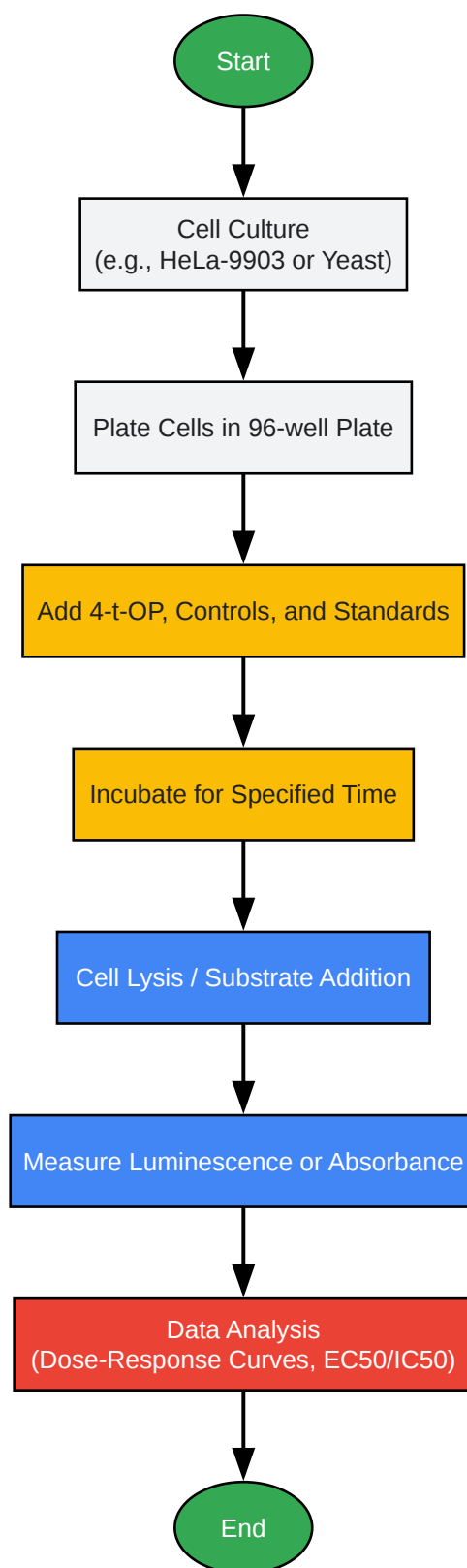
Caption: Anti-androgenic signaling pathway of 4-tert-Octylphenol.

Experimental Workflows



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Caption: Workflow for the OECD 440 Uterotrophic Bioassay.



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Caption: General workflow for in vitro reporter gene assays.

Conclusion

The evidence presented in this technical guide demonstrates that 4-tert-Octylphenol possesses endocrine-disrupting properties, primarily through its interaction with estrogen and androgen signaling pathways. It acts as an estrogen receptor agonist and an androgen receptor antagonist. Furthermore, studies indicate its potential to interfere with steroidogenesis and thyroid hormone regulation. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development. Further investigation is warranted to fully elucidate the mechanisms of action and to assess the potential risks to human and wildlife health.

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